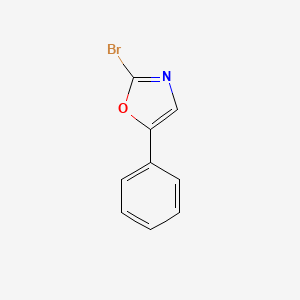
2-Bromo-5-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-5-phenyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound features a bromine atom at the 2-position and a phenyl group at the 5-position of the oxazole ring. The synthesis often involves bromination reactions, which can be performed using reagents like bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide in organic solvents like dichloromethane.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported that derivatives of oxazoles, including this compound, showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, one study highlighted that this compound effectively inhibited proliferation in breast cancer cells by modulating cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Enzyme Inhibition | Strong inhibitor of tyrosinase | Competitive inhibition at active site |
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating potential as a lead compound for developing new antibiotics .
Investigation into Anticancer Mechanisms
A notable study explored the effects of this compound on MCF-7 breast cancer cells. The results revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, suggesting that the compound effectively induced apoptosis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interactions : The compound acts as a competitive inhibitor for enzymes such as tyrosinase, which is crucial in melanin biosynthesis. This interaction is significant for applications in skin whitening agents and treatment for hyperpigmentation disorders .
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell growth and apoptosis. For example, alterations in the expression levels of Bcl-2 family proteins were observed following treatment with this oxazole derivative .
Propriétés
IUPAC Name |
2-bromo-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKWSZCIOQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657856 |
Source


|
| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-70-9 |
Source


|
| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














